2-Azido-5-nitropyrimidine

説明

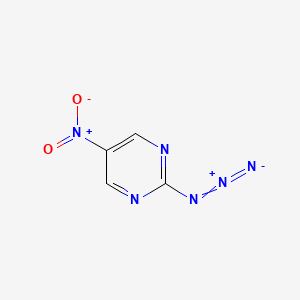

Structure

2D Structure

3D Structure

特性

CAS番号 |

497098-62-1 |

|---|---|

分子式 |

C4H2N6O2 |

分子量 |

166.10 g/mol |

IUPAC名 |

2-azido-5-nitropyrimidine |

InChI |

InChI=1S/C4H2N6O2/c5-9-8-4-6-1-3(2-7-4)10(11)12/h1-2H |

InChIキー |

HKUZUYCFDFEUHL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=N1)N=[N+]=[N-])[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 2 Azido 5 Nitropyrimidine

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the 2-Azido-5-nitropyrimidine molecule from simpler, acyclic precursors. This involves the formation of the core pyrimidine (B1678525) ring system with the required nitro and azido (B1232118) groups.

The fundamental structure of pyrimidine is often assembled through condensation reactions. While specific de novo syntheses leading directly to this compound are not extensively detailed in the provided results, the general principles of pyrimidine synthesis involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. bhu.ac.inresearchgate.net The presence of a nitro group often requires the use of nitrated building blocks or subsequent nitration of the formed pyrimidine ring. bhu.ac.in

For instance, a general route to substituted pyrimidines involves the condensation of a β-ketoester with an amidine. To achieve the 5-nitro substitution, a nitro-substituted precursor would be necessary. The construction of the pyrimidine ring is a foundational step before the specific introduction of the azido group.

The introduction of the azido group at the C-2 position of the pyrimidine ring is a critical step. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is displaced by an azide (B81097) anion (N₃⁻). osi.lvresearchgate.net A common precursor for this reaction is a 2-halopyrimidine, such as 2-chloro-5-nitropyrimidine (B88076).

A described synthesis of this compound involves the treatment of a corresponding 2-chloropyrimidine (B141910) derivative with sodium azide (NaN₃). researchgate.net This reaction is a standard method for introducing an azido group onto a heterocyclic ring. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group at the 5-position activates the C-2 position towards nucleophilic attack by the azide ion. mdpi.comnih.gov

| Reactant | Reagent | Product | Reference |

| 2-Chloro-5-nitropyrimidine | Sodium Azide (NaN₃) | This compound | researchgate.net |

It is important to note that 2-azidopyrimidines can exist in equilibrium with their fused tetrazole tautomers. osi.lvresearchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic effects of other substituents on the pyrimidine ring. researchgate.netmdpi.comresearchgate.net

Nucleophilic Substitution Reactions for Pyrimidine Ring Construction

Functionalization and Derivatization Strategies

Functionalization involves modifying the this compound core to introduce new chemical groups, while derivatization focuses on creating analogues and precursors for further chemical transformations.

Further functionalization of the this compound ring can be challenging due to the presence of the reactive azido and nitro groups. However, reactions targeting other positions on the pyrimidine ring are conceivable, provided the reaction conditions are compatible with these functional groups. For example, nucleophilic attack by O- and S-nucleophiles has been observed to occur at the C-4 position of the pyrimidine ring of this compound, leading to tetrazole ring closure. osi.lv This reactivity highlights the potential for introducing substituents at positions other than where the azido and nitro groups are located.

The synthesis of analogues of this compound often involves starting with a differently substituted pyrimidine precursor. For example, the synthesis of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde was achieved through a Vilsmeier-Haack reaction. researchgate.net This demonstrates that various substituents can be incorporated into the pyrimidine ring system prior to or after the introduction of the azido group.

The azido group itself is a versatile functional group that can undergo various transformations. For instance, this compound has been used in cycloaddition reactions with C₆₀ fullerene to synthesize 2-(azahomo rsc.orgfullereno)-5-nitropyrimidine. researchgate.netnih.gov The azido group can also participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a form of "click chemistry," to form triazole derivatives. mdpi.comresearchgate.net This reactivity allows for the synthesis of a wide range of complex molecules starting from the this compound scaffold.

| Reaction Type | Reactant | Product Type | Reference |

| Cycloaddition | This compound and C₆₀ Fullerene | 2-(Azahomo rsc.orgfullereno)-5-nitropyrimidine | researchgate.netnih.gov |

| CuAAC | 2-Azidopyrimidine derivative and an alkyne | 1,2,3-Triazole derivative | mdpi.comresearchgate.net |

Tautomeric Equilibria and Isomerism of 2 Azido 5 Nitropyrimidine

The existence of 2-azido-5-nitropyrimidine in a dynamic equilibrium between its azide (B81097) and tetrazole forms is a central aspect of its chemistry. This ring-chain tautomerism is a characteristic feature of fused tetrazoles and has been the subject of detailed experimental and computational investigation. researchgate.net

Experimental Observation of Tautomeric Forms (Azide vs. Tetrazole) in Solution and Solid State

The tautomeric behavior of this compound has been extensively studied using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray diffraction for solid-state analysis. researchgate.netosi.lv These studies have unequivocally demonstrated that this compound coexists with its fused tetrazole isomer, 6-nitrotetrazolo[1,5-a]pyrimidine. osi.lv

In the solid state, X-ray analysis has been instrumental in determining the predominant tautomeric form. For instance, in the crystalline state, 2-azido-4-methylpyrimidine (B2903395) exists as the 7-methyltetrazolo[1,5-a]pyrimidine isomer. researchgate.net Similarly, for 6-aryl-2-azido-4-(trifluoromethyl)pyrimidines, IR and other data confirm that the azido (B1232118) tautomer is the form present in the solid state. researchgate.net

In solution, the picture is more complex, with both azide and tetrazole forms often coexisting. NMR spectroscopy is a powerful tool for observing and quantifying the ratio of these tautomers. researchgate.netsemanticscholar.org For example, in a dimethyl sulfoxide (B87167) (DMSO-d6) solution, 2-azido-4-(trifluoromethyl)pyrimidine is the major tautomer in equilibrium with 5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine. researchgate.net The structures of these tautomers in solution are determined through detailed analysis of chemical shifts and coupling constants. researchgate.net

Influence of Solvent Polarity and Composition on Tautomeric Ratios

The equilibrium between the azide and tetrazole tautomers is highly sensitive to the nature of the solvent. The polarity of the solvent plays a crucial role in determining the predominant form.

Generally, in nonpolar solvents, the less polar azide form is favored. For example, in chloroform (B151607) (CDCl3), 2-azido-4-trifluoromethylpyrimidine exists exclusively in its azide form. researchgate.net In contrast, more polar solvents tend to shift the equilibrium towards the more polar tetrazole form. researchgate.net A study on this compound specifically highlighted its azido-tetrazole tautomerism in various solvents. osi.lv

The following table illustrates the solvent-dependent tautomeric equilibrium for a related compound, 2-azido-4-(trifluoromethyl)pyrimidine:

| Solvent | Predominant Tautomer(s) |

| Chloroform (CDCl3) | Azide form only researchgate.net |

| Dimethyl Sulfoxide (DMSO-d6) | Equilibrium between azide and tetrazole forms researchgate.net |

This solvent-dependent behavior underscores the importance of the surrounding medium in influencing the molecular structure and properties of these compounds.

Effect of Substituent Electronic and Steric Properties on Tautomeric Equilibrium

The electronic nature of substituents on the pyrimidine (B1678525) ring significantly impacts the position of the azido-tetrazole equilibrium. Electron-donating groups tend to stabilize the tetrazole form, while electron-withdrawing groups favor the azide form.

For instance, the presence of a strong electron-withdrawing nitro group at the 5-position in this compound influences its tautomeric preference. osi.lv In a related system, the introduction of a phenyl substituent was found to accelerate the tautomeric transformations. researchgate.net Conversely, in a study of 2-azidopyrimidines, it was noted that electron-releasing substituents generally shift the equilibrium strongly towards the tetrazole tautomers. researchgate.net

The steric properties of substituents can also play a role, although this is often secondary to electronic effects. The interplay of these substituent effects allows for the fine-tuning of the tautomeric equilibrium.

Thermodynamic and Kinetic Aspects of Tautomeric Interconversion

The interconversion between the azide and tetrazole tautomers is a dynamic process characterized by specific thermodynamic and kinetic parameters. These parameters, including enthalpy (ΔH), entropy (ΔS), and activation energy (Ea), can be determined experimentally, often using variable temperature NMR techniques like Exchange Spectroscopy (EXSY). researchgate.netnih.gov

For a series of 2,6-disubstituted 4-azidopyrimidines, the thermodynamic and kinetic parameters for the tetrazole-azide rearrangement were determined as follows:

ΔH: 15–28 kJ mol⁻¹

ΔS: 47–65 J mol⁻¹ K⁻¹

Ea: 93–117 kJ mol⁻¹

logA: 15.1–18.9

These values were found to be dependent on both the electronic properties of the substituents and the polarity of the solvent. researchgate.net For 5-trifluoromethyltetrazolo[1,5-a]pyrimidine, the thermodynamic and kinetic parameters of its tautomeric rearrangement with 2-azido-4-trifluoromethylpyrimidine were determined in DMSO-d6 using the EXSY technique. researchgate.net

Computational Modeling of Tautomeric Pathways

Computational chemistry provides a powerful lens through which to investigate the intricacies of tautomeric equilibria. Quantum chemical calculations, in particular, have been employed to complement experimental findings and provide deeper insights into the relative stabilities of tautomers and the pathways of their interconversion.

Quantum Chemical Calculations of Relative Stabilities of Tautomers

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the relative energies and stabilities of the azide and tetrazole tautomers. osi.lv These calculations can help to predict the predominant tautomer in the gas phase and in different solvent environments by incorporating solvent models.

For this compound, computational studies have been used to investigate its azido-tetrazole tautomerism. osi.lv Theoretical simulations of the ring-opening of tetrazole to form azidoimines suggest the formation of E/Z isomers of the corresponding azide. researchgate.net Such calculations are crucial for understanding the intrinsic stability of each tautomer and the energetic landscape of their interconversion, providing a molecular-level rationale for the experimentally observed equilibria.

Analysis of Transition States for Isomerization Processes

The interconversion between this compound and 6-nitrotetrazolo[1,5-a]pyrimidine proceeds through a transition state, the energy of which determines the kinetic barrier of the isomerization. While specific experimental or computational data for the transition state of this compound's isomerization was not found in the provided search results, theoretical studies on analogous azidopyrimidines and other azido-azines provide significant insight into the process. researchgate.net

Computational studies, typically employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of azido-tetrazole isomerization. researchgate.netnih.govresearchgate.net These studies indicate that the cyclization of the azido group to form the tetrazole ring is a concerted process. The geometry of the transition state is intermediate between the planar azido tautomer and the bicyclic tetrazole tautomer.

The energy of this transition state, and thus the activation energy for the isomerization, is influenced by electronic and steric factors. For instance, theoretical calculations on related systems have shown that electron-withdrawing groups, such as the nitro group present in this compound, can influence the stability of both the tautomers and the transition state. In many cases, electron-withdrawing groups tend to favor the azido form. nih.gov

The table below presents hypothetical data based on findings for similar compounds to illustrate the kind of information that would be obtained from a detailed computational analysis of the transition state for the this compound isomerization.

| Parameter | Value (Hypothetical) | Description |

| Activation Energy (Azide to Tetrazole) | Ea (forward) | The energy barrier that must be overcome for the azido form to convert to the tetrazole form. |

| Activation Energy (Tetrazole to Azide) | Ea (reverse) | The energy barrier for the reverse reaction, from the tetrazole back to the azido form. |

| Enthalpy of Reaction | ΔH | The overall energy difference between the azido and tetrazole tautomers. A negative value indicates the tetrazole is more stable. |

| Key Transition State Bond Distances | N(1)···N(α) | The forming bond distance between the pyrimidine ring nitrogen and the terminal nitrogen of the azide group. |

| N(β)-N(γ) | The breaking bond distance within the azide group. |

Other Isomeric Considerations within the Molecular Framework

Beyond the primary azido-tetrazole tautomerism, other isomeric forms of this compound can be considered, particularly in relation to its potential reaction pathways. For instance, upon excitation, such as in photolysis or thermolysis, the azido group can lose a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate, 5-nitro-2-pyrimidylnitrene. scispace.com

This nitrene species can exist in singlet and triplet electronic states and can undergo various intramolecular rearrangements, leading to different structural isomers. While these are not typically in equilibrium with the parent azide under normal conditions, they are crucial intermediates in understanding the compound's reactivity under energetic conditions.

Furthermore, the this compound molecule possesses rotational isomerism concerning the orientation of the azido group relative to the pyrimidine ring. The azido group can adopt different conformations, which may have slightly different energy levels and could influence the kinetics of the cyclization to the tetrazole form. Theoretical studies on similar azido-heterocycles have investigated the rotational barriers of the azido group. researchgate.net

Reactivity and Mechanistic Investigations of 2 Azido 5 Nitropyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 2-azido-5-nitropyrimidine is activated towards nucleophilic substitution. The regioselectivity of these reactions is a key aspect of its chemistry, with different nucleophiles targeting distinct positions on the ring.

Reactions with Nitrogen-Centric Nucleophiles (e.g., Amines, Hydrazines)

Studies have shown that when this compound interacts with nitrogen-based nucleophiles, the attack predominantly occurs at the C-2 carbon atom. osi.lvresearchgate.net This leads to the displacement of the azido (B1232118) group. For instance, the reaction with various amines results in the formation of the corresponding 2-amino-5-nitropyrimidine (B189733) derivatives. Similarly, reactions with hydrazine (B178648) and its derivatives also yield products of substitution at the C-2 position. nih.govdicp.ac.cn The reaction of 2-chloro-5-nitropyrimidine (B88076), a related compound, with hydrazine hydrate (B1144303) has been shown to produce 2-hydrazinyl-5-nitropyrimidine. nih.gov

The general reactivity of pyrimidines towards nucleophiles is well-established. For example, the SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position typically shows high selectivity for substitution at the C-4 position. researchgate.net However, the use of tertiary amine nucleophiles can shift the selectivity towards the C-2 position. researchgate.net

| Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|

| Amines | C-2 | 2-Amino-5-nitropyrimidines | osi.lvresearchgate.net |

| Hydrazines | C-2 | 2-Hydrazinyl-5-nitropyrimidines | nih.govdicp.ac.cn |

Reactions with Oxygen-Centric Nucleophiles (e.g., Hydroxides, Alkoxides)

In contrast to nitrogen nucleophiles, oxygen-centric nucleophiles, such as hydroxides and alkoxides, have been found to attack the C-4 position of the pyrimidine ring in this compound. osi.lvresearchgate.net This reaction often leads to the closure of a tetrazole ring. The involvement of alkoxides as both nucleophiles and leaving groups in the aromatic substitution of activated aromatic rings has been a subject of study. chemrxiv.org

Reactions with Sulfur-Centric Nucleophiles (e.g., Thiolates, Sulfides)

Similar to oxygen-based nucleophiles, sulfur-centric nucleophiles also exhibit a preference for attacking the C-4 position of this compound. osi.lvresearchgate.net This attack can also result in the formation of a tetrazole ring. The reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols have been shown to proceed with selective substitution of the nitro group. nih.gov

Regioselectivity and Site-Specificity of Nucleophilic Attack (e.g., C-2 vs. C-4)

The regioselectivity of nucleophilic attack on the this compound ring system is a critical aspect of its reactivity. The general observation is that nitrogen nucleophiles favor the C-2 position, while oxygen and sulfur nucleophiles prefer the C-4 position. osi.lvresearchgate.net

This selectivity can be explained by considering the electronic properties of the pyrimidine ring and the nature of the nucleophile. In pyrimidine systems, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. stackexchange.com This is often attributed to the greater stability of the Meisenheimer complex intermediate formed during attack at C-4, which can be stabilized by three resonance structures. stackexchange.com Frontier molecular orbital theory also supports this, with the LUMO coefficient being higher on C-4 than C-2. stackexchange.com

However, the presence of substituents can significantly influence this selectivity. For instance, in 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can reverse the usual C-4 selectivity, favoring attack at the C-2 position. wuxiapptec.com In the case of 2,4-dichloro-5-nitropyrimidine, secondary amines typically substitute at the C-4 position, while tertiary amines can lead to selective substitution at the C-2 position. researchgate.netresearchgate.net

| Nucleophile Type | Preferred Position of Attack | Reference |

|---|---|---|

| Nitrogen-centric | C-2 | osi.lvresearchgate.net |

| Oxygen-centric | C-4 | osi.lvresearchgate.net |

| Sulfur-centric | C-4 | osi.lvresearchgate.net |

Cycloaddition Chemistry

The azide (B81097) group in this compound allows it to participate in various cycloaddition reactions, most notably [3+2] cycloadditions.

[3+2] Cycloadditions (e.g., Azide-Alkyne Cycloaddition) with relevance to other azides

The azide-alkyne Huisgen cycloaddition is a classic example of a [3+2] cycloaddition, yielding a 1,2,3-triazole. wikipedia.orgrsc.org This reaction can be performed thermally, but often requires high temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org

The development of catalyzed versions of this reaction has greatly enhanced its utility. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing exclusively the 1,4-disubstituted triazole with a significant rate acceleration. organic-chemistry.orgnih.gov This reaction is tolerant of a wide range of functional groups and reaction conditions. organic-chemistry.org In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole and can be used with both terminal and internal alkynes. wikipedia.orgorganic-chemistry.orgacs.org

The azide functionality is not limited to reactions with alkynes. Other [3+2] cycloaddition partners for azides include nitroolefins, which can yield 1,5-disubstituted 1,2,3-triazoles in the presence of a cerium catalyst, and aldehyde hydrazones. acs.orgrsc.org Furthermore, organocatalyzed [3+2] cycloaddition reactions between enolates and azides have been developed for the synthesis of highly substituted 1,2,3-triazoles. acs.org

The reactivity of azidopyrimidines in cycloaddition reactions is well-documented. For example, azidopyrimidines can undergo cycloaddition with 3,3-diaminoacrylonitriles. nih.govbeilstein-journals.orgresearchgate.net It is important to note that azido-substituted N-heterocycles can exist in equilibrium with a fused tetrazole ring, an isomerism that can affect their reactivity in cycloaddition reactions. nih.gov

Reactions with Carbon-Rich Substrates (e.g., Fullerenes)

The reactivity of this compound with carbon-rich substrates has been demonstrated through its reactions with Buckminsterfullerene (C60). The interaction involves a cycloaddition mechanism. Research has shown that the reaction between C60 and this compound yields specific adducts, highlighting the azide's ability to react with the fullerene cage.

One of the primary products identified is a fullerenoaziridine, specifically 1-(5-nitropyrimidin-2-yl) researchgate.netfullereno[1,2-b]aziridine. researchgate.netresearchgate.net This reaction proceeds via the [2+1] cycloaddition of the nitrene, formed from the thermal decomposition of the azide, to a mathnet.rumathnet.ru bond of the fullerene. Furthermore, a bisadduct has also been synthesized through the cycloaddition reaction of C60 and this compound, resulting in a regioisomer with two open transannular mathnet.rumathnet.ru-bonds, identified as a nitropyrimidine-substituted diazadihomo(C60-Ih) mathnet.rumathnet.rufullerene. researchgate.net These reactions are significant as the resulting fullerene derivatives exhibit modified electrochemical properties; for instance, the fullerenoaziridine is more easily reduced electrochemically than non-modified C60. researchgate.netresearchgate.net

The preference for cycloaddition reactions to occur at the mathnet.rumathnet.ru bonds of fullerene, which are the junctions between two six-membered rings, is a well-documented phenomenon due to these bonds being excellent dienophiles. researchgate.net

Table 1: Products from the Reaction of this compound with C60

| Reactant | Product Name | Product Type |

|---|---|---|

| C60 | 1-(5-nitropyrimidin-2-yl) researchgate.netfullereno[1,2-b]aziridine | Mono-adduct |

Intramolecular Cyclization Pathways

The principal intramolecular cyclization pathway for this compound involves a reversible ring-chain tautomerism, specifically an azido-tetrazole isomerization. This is a common characteristic for azido-substituted N-heterocycles. beilstein-journals.org In this equilibrium, the azido group (-N3) cyclizes with a nitrogen atom of the pyrimidine ring to form a fused tetracyclic system.

For 2-azidopyrimidines, the equilibrium is between the 2-azido form and the corresponding tetrazolo[1,5-a]pyrimidine (B1219648). beilstein-journals.orgresearchgate.net The stability of the two isomers is influenced by factors such as the solvent and the nature of substituents on the pyrimidine ring. beilstein-journals.orgwikipedia.org The presence of electron-withdrawing groups, such as the nitro group in this compound, is known to facilitate the opening of the fused tetrazole ring by decreasing the electron density at the bridgehead nitrogen atom. researchgate.net However, the equilibrium can be shifted. For instance, in the related compound 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde, the molecule transforms in DMSO into its tetrazolo[1,5-a]pyrimidine isomer. beilstein-journals.org This isomerization is a key pathway in the chemistry of azidopyrimidines, dictating the course of subsequent reactions.

Rearrangement Reactions

Dimroth Rearrangement in Related Pyrimidine Systems

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms, typically nitrogen, exchange places. nih.gov This rearrangement generally proceeds through a ring-opening step to an open-chain intermediate, followed by rotation and subsequent ring-closure to form the isomerized heterocycle. thieme-connect.de

While not specifically detailed for this compound itself, this rearrangement is highly relevant to related pyrimidine systems. For example, 1-alkyl-2-iminopyrimidines are known to undergo this type of rearrangement. nih.gov More pertinently, a similar rearrangement is observed in the reaction of 5-nitropyrimidines with amidines or guanidines, which results in the formation of 2-substituted pyrimidine derivatives. researchgate.net The reaction is often pH-dependent and can be promoted under alkaline conditions, which facilitate the initial nucleophilic addition leading to ring opening. researchgate.net The generality of the Dimroth rearrangement in various pyrimidine and other heterocyclic systems makes it a plausible reaction pathway for derivatives of this compound under appropriate conditions. thieme-connect.de

Other Nitrogen-Extrusion Rearrangements

Beyond intramolecular cyclization, the azide group of this compound can undergo reactions involving the extrusion of molecular nitrogen (N2). This typically occurs under thermal or photolytic conditions, leading to the formation of a highly reactive nitrogen-centered species known as a nitrene. researchgate.net

The generation of nitrenes from organic azides is a common method for creating these intermediates. nih.gov Once formed, the pyrimidinylnitrene can undergo several subsequent reactions. These include abstracting a hydrogen atom from the solvent or another substrate to form the corresponding 2-aminopyrimidine. researchgate.net For example, the thermal decomposition of related azidopyrimidines in the presence of a hydrogen donor resulted in the formation of 2-aminopyrimidines. researchgate.net In the absence of suitable trapping agents, the nitrene may undergo various intramolecular rearrangements. The development of flow chemistry processes has allowed for the safe generation of reactive intermediates via nitrogen extrusion from precursors, highlighting the synthetic utility of this pathway. chemistry.ge

Reductive Transformations of the Nitro and Azido Groups

Selective Reduction of the Nitro Group

The presence of two reducible functional groups, the nitro (-NO2) and the azido (-N3), on the pyrimidine ring presents a challenge for selective transformations. The selective reduction of the nitro group while preserving the azido group is a valuable synthetic operation.

In related heterocyclic systems like azoloazapurines, the reduction of a nitro-azido compound with H2 over a Palladium (Pd) catalyst leads to the reduction of both groups, yielding heterocyclic diamines. uran.ru This suggests that catalytic hydrogenation may not be selective under standard conditions. However, selective reduction is achievable under controlled conditions or with specific reagents. For example, the electrochemical reduction of the nitro group in a molecule related to Triazavirin® has been studied, indicating that electrochemical methods could offer a pathway for selective transformation. The synthesis of 2-azido-5-aminopyrimidine would be the expected product of a successful selective reduction of the nitro group in this compound. The choice of reducing agent and reaction conditions is critical to prevent the simultaneous reduction of the sensitive azide functionality.

Reduction of the Azido Group to an Amine

The transformation of the azido group in this compound into a primary amine is a key reaction for creating more complex derivatives. This reduction can be achieved through several methods, with the choice of reagent being crucial to selectively reduce the azide in the presence of the sensitive nitro group.

Common methods for azide reduction include catalytic hydrogenation and the Staudinger reaction. organic-chemistry.org In the context of related nitro-substituted pyrimidines, specific conditions have been developed to achieve high selectivity. For instance, the reduction of an azido group can be accomplished using triphenylphosphine (B44618) in what is known as the Staudinger reaction, which proceeds under mild conditions to form an iminophosphorane intermediate that is then hydrolyzed to the amine. organic-chemistry.orgnih.gov

Catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst is another effective method, though it requires careful control to prevent the simultaneous reduction of the nitro group. mdpi.com In some cases, the reduction of the nitro group is desired. For the related compound 5-nitropyrimidine-2,4-diamine, the nitro group was successfully reduced to yield pyrimidine-2,4,5-triamine (B1267316) using sodium dithionite (B78146) in water. nih.gov Notably, attempts to use tin or iron in acidic media for the same transformation resulted in the formation of oils. nih.gov

The table below summarizes common reduction strategies applicable to azido and nitro-substituted pyrimidines.

| Starting Material Analogue | Reagent | Product Group | Reference |

| Organic Azides | Triphenylphosphine (PPh₃), then H₂O | Amine | organic-chemistry.orgnih.gov |

| Phenacyl Azides | Pd/C, H₂ | α-Amino Ketone | mdpi.com |

| 5-Nitropyrimidine-2,4-diamine | Sodium Dithionite (Na₂S₂O₄) | Amine (from nitro group) | nih.gov |

| 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine | Sodium Sulfide (Na₂S·9H₂O) | Diamine (from tetrazole reduction) | nih.gov |

Oxidative Reactivity

Information regarding the specific oxidative reactivity of this compound is not extensively detailed in the reviewed literature. However, studies on related nitropyrimidine derivatives provide some insight. For example, compounds such as 2,4,6-trihydrazineyl-5-nitropyrimidine have been subjected to oxidation using 30% hydrogen peroxide to enhance their energetic properties. rsc.org This indicates that the nitropyrimidine core can withstand certain oxidative conditions, though the reactivity of the azido group under these specific circumstances remains an area for further investigation.

Transition Metal-Catalyzed or Mediated Reactions

This compound and its analogs participate in various reactions catalyzed or mediated by transition metals. These reactions are crucial for creating novel molecular architectures. The azido group itself can react with transition metal complexes, or it can serve as a precursor for other functional groups that then engage in metal-catalyzed coupling.

A notable example involves the reaction of the closely related 2-azido-5-nitropyridine (B1284036) with platinum complexes. It reacts in its azide form with a platinum hydride complex, [Pt(PEt₃)₂H(Cl)], to yield an amido-complex, [Pt(PEt₃)₂(NHR)Cl] (where R is the 5-nitropyridyl group). rsc.org With a platinum(0) complex, [Pt(PPh₃)₂(C₂H₄)], it forms a different product with the composition [Pt(PPh₃)₂(N₃)(N₂R)]. rsc.org These reactions highlight the ability of the azido group to coordinate with and react at a metal center.

Furthermore, the nitro group in 5-nitropyrimidines can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. acs.org Palladium-catalyzed Buchwald-Hartwig amination has been successfully applied to nitroarenes, allowing for the formation of C-N bonds. acs.org Although not demonstrated specifically for this compound, this reactivity is a potential pathway for its functionalization. The general mechanism for such reactions often involves the oxidative addition of the C-NO₂ bond to a low-valent metal center, such as Pd(0). acs.org

The reaction of this compound with rsc.orgfullerene to synthesize 2-(azahomo rsc.orgfullereno)-5-nitropyrimidine is another significant transformation. dokumen.pub While not always explicitly described as metal-catalyzed, such cycloaddition reactions can be influenced by the presence of transition metals.

Detailed Mechanistic Elucidation of Reactions

Understanding the reaction mechanisms of this compound is essential for controlling its reactivity and designing new synthetic routes. Key areas of investigation include the characterization of reaction intermediates, kinetic studies, and the influence of solvents.

The 5-nitropyrimidine (B80762) scaffold is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). These reactions typically proceed through a stepwise mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org

Computational and experimental studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have identified Meisenheimer complexes as key intermediates along the reaction coordinate. nih.gov Similarly, kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with amines provide evidence for a stepwise mechanism where the formation of a Meisenheimer complex can be the rate-determining step. researchgate.net The strong electron-withdrawing effect of the nitro group is crucial for stabilizing this intermediate. researchgate.net In some cases, pre-reactive molecular complexes that form before the transition state have also been identified, which can facilitate the reaction. nih.gov The stability and reactivity of these intermediates are influenced by factors such as hydrogen bonding between the substrate and the nucleophile. grafiati.com Therefore, in reactions of this compound with nucleophiles, the formation of analogous Meisenheimer complexes is anticipated to be a central mechanistic feature.

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For azides, thermal decomposition is a characteristic reaction. Kinetic investigations on the pyrolysis of ortho-nitroazidopyridines, which are structurally similar to this compound, reveal a significant rate enhancement due to the neighboring nitro group. osi.lv The participation of the ortho-nitro group leads to rapid cyclization into a furazan (B8792606) 1-oxide, with rate enhancements reported to be as high as 5400-fold compared to an unsubstituted analog. osi.lv

| Compound | Rate Enhancement by ortho-Nitro Group | Reference |

| 3-Azido-2-nitropyridine | >466 | osi.lv |

| 4-Azido-3-nitropyridine | 5400 | osi.lv |

| 4-Azido-3,5-dinitropyridine | 640 | osi.lv |

This powerful neighboring group effect is likely to influence the thermal stability and reactivity of this compound as well.

Furthermore, the compound exists in an equilibrium between the azide form and a fused tetrazole ring structure (6-nitrotetrazolo[1,5-a]pyrimidine). researchgate.net The kinetics of this azido-tetrazole tautomerism have been studied for related compounds using exchange spectroscopy (EXSY) NMR, allowing for the determination of the thermodynamic and kinetic parameters of the rearrangement. numberanalytics.com

The solvent plays a critical role in the reactivity of this compound, most notably by influencing the position of the azido-tetrazole tautomeric equilibrium. researchgate.net Studies have shown that the equilibrium is highly solvent-dependent. For instance, in a non-polar solvent like deuterated chloroform (B151607) (CDCl₃), the compound exists almost exclusively in the open-chain azide form. numberanalytics.com In contrast, in a polar aprotic solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), an equilibrium between the azide and the closed-ring tetrazole tautomer is observed. researchgate.netnumberanalytics.com

| Solvent | Observed Form | Reference |

| CDCl₃ | Azide form predominates | numberanalytics.com |

| DMSO-d₆ | Equilibrium between azide and tetrazole forms | researchgate.netnumberanalytics.com |

This solvent effect arises from the differential solvation of the two tautomers. Polar solvents can stabilize charged or highly polar intermediates and transition states, which can alter reaction pathways. researchgate.net In SNAr reactions, solvent polarity can affect the catalyzed and non-catalyzed pathways differently and can activate the nucleophile through hydrogen bonding. grafiati.com For this compound, the choice of solvent is therefore a critical parameter for controlling not only which tautomer is reactive but also the mechanism and rate of its subsequent reactions.

Theoretical and Computational Studies of 2 Azido 5 Nitropyrimidine

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical behavior. For 2-azido-5-nitropyrimidine, computational chemists have employed sophisticated methods to model its electronic landscape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, a hybrid approach that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. For instance, calculations with the B3LYP method and a 6-311++G(d,p) basis set are utilized to optimize the molecular structure and determine electronic properties. dergipark.org.trmdpi.com This level of theory is also employed to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the computed structure. researchgate.net DFT calculations are fundamental in understanding the electronic properties and have been used to study various pyrimidine (B1678525) derivatives. nih.govrsc.org

Higher-Level Ab Initio Methods

For more precise energy calculations, higher-level ab initio methods are often employed. The Gaussian-3 composite method, specifically G3MP2, provides highly accurate thermochemical data, such as heats of formation. tandfonline.comresearchgate.net These methods are crucial for assessing the thermal stability of nitrogen-rich compounds like this compound. researchgate.net While computationally more demanding, they offer a benchmark for results obtained from less expensive methods like DFT.

Molecular Orbital Theory (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.comphyschemres.org A smaller gap generally suggests higher reactivity. mdpi.comirjweb.com For many organic molecules, the HOMO and LUMO are located on specific parts of the structure, indicating the likely sites for electrophilic and nucleophilic attack. physchemres.org

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. irjweb.com |

Reactivity Prediction and Descriptors

Computational methods can also predict how a molecule will behave in a chemical reaction. Various reactivity descriptors derived from electronic structure calculations offer valuable insights.

Fukui Functions and Electrophilicity Indices

The Fukui function is a concept within DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org

The global electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons. researchgate.netresearchgate.net It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). researchgate.net A higher electrophilicity index suggests a greater propensity to act as an electrophile. researchgate.net This index has been used to predict the biological activity of molecules. dntb.gov.uaresearchgate.net

Global Hardness and Softness Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. physchemres.org |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic power of a molecule. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

Solvation Models and Environmental Effects on Electronic Properties of this compound

The chemical behavior and electronic structure of this compound are significantly influenced by its surrounding environment, particularly in solution. Theoretical and computational studies employ solvation models to account for these effects.

Polarizable Continuum Model (PCM) Applications

The Polarizable Continuum Model (PCM) is a widely used method to study the influence of a solvent on a solute molecule. faccts.de In this model, the solute is placed within a cavity in a continuous dielectric medium that represents the solvent. faccts.de This approach has been utilized to investigate the azide-tetrazole tautomerism of azidopyrimidines, including derivatives of this compound. researchgate.netresearchgate.net

For instance, studies on related azidobenzothiazoles have used PCM at the B3LYP/6-311+G(d,p) level of theory to analyze the effect of different solvents on the relative stabilities of the azide (B81097) and tetrazole forms. researchgate.net These calculations help in understanding how the polarity of the solvent can shift the equilibrium between the two tautomers. researchgate.netresearchgate.net The PCM approach has been shown to be a robust model for studying both time-independent and time-dependent processes in solution. osti.gov

Self-Consistent Reaction Field (SCRF) Theory

Self-Consistent Reaction Field (SCRF) theory is another computational method employed to model solute-solvent interactions. ontosight.ainus.edu.sg It accounts for the polarization of the solvent by the solute molecule, which in turn affects the solute's electronic structure. ontosight.ai This self-consistent approach provides a more accurate description of the system in solution. ontosight.ai

SCRF theory has been applied to study the solvent effect on the azide-tetrazole equilibrium in various azido-heterocycles. researchgate.netresearchgate.net For example, in the study of 2-azidobenzothiazole, SCRF theory, in conjunction with PCM, was used to investigate the influence of solvents on the tautomeric equilibrium. researchgate.net This method is valuable for predicting how the electronic properties and reactivity of molecules like this compound might change in different solvent environments. uni-bayreuth.de

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound, particularly the rotation of the azido (B1232118) group, is a key factor in its chemical behavior, including its participation in azide-tetrazole tautomerism.

DFT calculations have been employed to study the rotational barriers of the azido group in related 2-azidopyridines. researchgate.net These studies revealed that the cis-form of 2-azidopyridines is generally more stable than the trans-form. researchgate.net The height of the rotational barrier around the C(pyridine)-N(azide) bond is a determining factor in the isomerization process. researchgate.net In some cases, the azido group is found to be twisted out of the plane of the fused ring system. acs.org For example, in a related bistetrazole-fused pyrimidine derivative, the torsion angles indicated that the azido group is significantly out of the plane of the fused ring. acs.org

Thermochemical Property Calculations

Thermochemical properties, such as the heat of formation and bond dissociation energy, are crucial for understanding the energetic characteristics and stability of this compound, particularly in the context of its potential as an energetic material.

Heat of Formation (HOF): The heat of formation is a fundamental thermochemical property that indicates the energy content of a molecule. rsc.org For energetic compounds, a higher heat of formation often correlates with higher performance. rsc.org The introduction of an azido group is known to significantly increase the heat of formation of a molecule, by approximately 364 kJ mol⁻¹. acs.orgnih.gov Computational methods, such as those based on isodesmic reactions, are used to calculate the HOF for novel energetic materials. rsc.org

Bond Dissociation Energy (BDE): Bond dissociation energy is the energy required to break a specific chemical bond. wikipedia.org It provides insights into the stability of a molecule and the likely pathways for its decomposition. researchgate.net For energetic materials, the BDE of the weakest bond is often indicative of its thermal stability. researchgate.net The BDE can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net For instance, the BDE of the C-NO2 bond in nitroaromatic compounds is a critical parameter for assessing their stability. rsc.org

Below is a table summarizing key thermochemical data for related compounds, which can provide context for the properties of this compound.

| Property | Compound/Fragment | Method | Value |

| Heat of Formation (HOF) | 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin-K (DTAT-K) | Calculated (EXPLO5) | 970.97–1213.74 kJ mol⁻¹ |

| Bond Dissociation Energy (BDE) | R-NO2 | B3PW91/6-31G(d,p) | Varies with R group |

Applications of 2 Azido 5 Nitropyrimidine in Advanced Synthetic Organic Chemistry

Construction of Complex Heterocyclic Scaffolds

The strategic placement of the azido (B1232118) and nitro groups on the pyrimidine (B1678525) core of 2-azido-5-nitropyrimidine makes it a powerful tool for the synthesis of a variety of intricate heterocyclic systems. These scaffolds are of significant interest due to their potential applications in medicinal chemistry and materials science.

Synthesis of Fused Tetrazolopyrimidines

A prominent reaction of this compound is its intramolecular cyclization to form the fused heterocyclic system, 6-nitrotetrazolo[1,5-a]pyrimidine. This transformation is a manifestation of the well-established azido-tetrazole tautomerism, an equilibrium between an azide (B81097) form and a fused tetrazole ring. osi.lv The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the pyrimidine ring. osi.lvresearchgate.net

The interaction of this compound with various nucleophiles can direct the outcome of the reaction. For instance, reactions with O- and S-nucleophiles have been shown to attack the C-4 position of the pyrimidine ring, which subsequently leads to the closure of the tetrazole ring. osi.lv This methodology provides a direct route to functionalized tetrazolopyrimidines, which are important scaffolds in medicinal chemistry.

A notable example involves the synthesis of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde, which in DMSO, transforms into 7-oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde. researchgate.net This demonstrates the utility of substituted 2-azidopyrimidines in accessing complex, fused heterocyclic systems.

Table 1: Examples of Fused Tetrazolopyrimidines from 2-Azidopyrimidine Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | O- or S-nucleophiles | 6-Nitrotetrazolo[1,5-a]pyrimidine derivatives | osi.lv |

| 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde | DMSO | 7-Oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde | researchgate.net |

| β-ketoesters, aromatic aldehyde, 5-aminotetrazole (B145819) | TFA:DIPEA (1:1) | Tetrazolo[1,5-a]pyrimidine-6-carboxylates | researchgate.net |

Formation of Triazole-Containing Compounds

The azido group in this compound is a key functional group for the construction of triazole-containing compounds through 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". rsc.orgpeerj.com This reaction involves the treatment of the azide with an alkyne, often catalyzed by copper(I), to yield a 1,2,3-triazole ring. peerj.com

This strategy has been employed to synthesize a variety of triazole-containing heterocycles. For example, the reaction of 2-azidopyrimidines with terminal alkynes provides a straightforward entry to 1-(pyrimidin-2-yl)-1,2,3-triazoles. The versatility of this reaction allows for the introduction of a wide range of substituents on the triazole ring, enabling the fine-tuning of the properties of the final molecule.

Research has also explored the synthesis of novel triazole-containing conjugated polymers. In these studies, diazide precursors are polymerized with diethynyl compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form polymers with extended π-systems. chula.ac.th

Derivatization to Purine (B94841) Analogues

Purine analogues are a class of heterocyclic compounds with significant biological activity. researchgate.net this compound and its derivatives can serve as precursors for the synthesis of these important molecules. A key strategy involves the transformation of the pyrimidine ring system into the fused imidazole-pyrimidine core of purines. mdpi.com

One approach involves the reduction of the nitro group of a 5-nitropyrimidine (B80762) derivative to an amino group, followed by cyclization to form the imidazole (B134444) ring. For instance, 4,6-dichloro-5-nitropyrimidine (B16160) can be reduced to 4,6-dichloropyrimidin-5-amine, which then undergoes further reactions to yield purine derivatives. rsc.org

A novel synthetic route to 2-aminopurine (B61359) has been developed starting from the creation of a tetrazolopyrimidine structure. This intermediate is then transformed into a triaminopyrimidine, which subsequently cyclizes to form the purine ring system. mdpi.compreprints.org This reconstructive methodology highlights the utility of azidopyrimidines in the synthesis of complex, biologically relevant heterocycles.

Synthesis of Pyridine (B92270) and Benzene (B151609) Derivatives via Ring Transformations

Under certain reaction conditions, the pyrimidine ring of this compound can undergo ring transformation reactions to afford pyridine and benzene derivatives. These transformations often involve the loss of nitrogen from the azido group and subsequent rearrangement of the pyrimidine ring.

While direct ring transformation of this compound to pyridine or benzene derivatives is not extensively documented, the synthesis of pyridine derivatives from other nitropyrimidines and related heterocycles is well-established. researchgate.net For example, nitropyridine derivatives are valuable precursors for a wide range of functionalized pyridines through nucleophilic substitution and cross-coupling reactions. ntnu.noresearchgate.net

Pyrazine and Other Diazine Formations

The synthesis of pyrazines and other diazines can be achieved from appropriately substituted pyrimidine precursors. While the direct conversion of this compound to pyrazines is not a common transformation, related methodologies exist. For instance, the reaction of 2-azido-3-chloropyrazine with pyrazole (B372694) or 1,2,4-triazole (B32235) can lead to the formation of fused pyrazolo[1',2':1,2] osi.lvresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,5-b]pyrazin-6-ium inner salts. mdpi.com

The synthesis of polyfunctionalized pyrimidines and pyrazines often starts from perhalogenated precursors, which undergo sequential nucleophilic aromatic substitution reactions. dur.ac.uk This approach allows for the controlled introduction of various functional groups onto the diazine ring.

Precursor in High Energy Density Material Research

The presence of both an azido (-N3) and a nitro (-NO2) group, both of which are known "explosophores," makes this compound and related compounds of interest in the field of high-energy-density materials (HEDMs). researchgate.net The incorporation of these nitrogen-rich functional groups into a heterocyclic framework can lead to compounds with high heats of formation and desirable energetic properties.

Research in this area focuses on synthesizing molecules that balance high energy content with acceptable thermal stability and low sensitivity to impact and friction. rsc.orgnih.gov The pyrimidine scaffold provides a robust platform for the incorporation of multiple energetic groups. For example, 4-amino-5-nitro-6-chloropyrimidine can be reacted with sodium azide to prepare 8-nitrotetrazolo[1,5-c]pyrimidin-7-amine, a potential HEDM. rsc.org

The design of novel HEDMs often involves creating a balance of detonation properties by incorporating both azido and nitro groups. researchgate.net Theoretical studies and experimental synthesis are used to evaluate the energetic performance of these compounds. For instance, the synthesis of 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide has led to a promising insensitive high explosive with a high density and detonation velocity. nih.gov

Table 2: Energetic Properties of a Pyrimidine-Based HEDM

| Compound | Density (g cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide | 1.95 | 284 | 9169 | >60 | >360 | nih.gov |

Design and Synthesis of Energetic Derivatives

The molecular framework of this compound is inherently energetic, and it serves as a foundational structure for the synthesis of more complex high-energy density materials (HEDMs). The primary strategy involves leveraging the reactivity of the pyrimidine ring and its substituents to build larger, more energetic, and often more stable fused heterocyclic systems.

A significant approach involves the transformation of related nitropyrimidine precursors. For instance, 4,6-dichloro-5-nitropyrimidine can be converted into the highly unstable intermediate 2,4,6-triazido-5-nitropyrimidine. rsc.org This derivative is then treated with hydrazine (B178648) hydrate (B1144303) to yield 2,4,6-trihydrazineyl-5-nitropyrimidine, an energetic compound with improved stability. rsc.org Further oxidation of these hydrazine derivatives can lead to the formation of corresponding N-oxides, which can enhance the energetic properties of the molecule. rsc.org

Another advanced strategy is the synthesis of fused-ring systems, which increases molecular density and thermal stability. In a notable one-step reaction, 4,6-dichloro-5-nitropyrimidine reacts with sodium azide to form a osi.lvosi.lvnih.gov-tricyclic bistetrazole-fused backbone. nih.gov This reaction proceeds through a complex sequence of nucleophilic substitution, intramolecular cyclization (azide-tetrazole tautomerization), and further nucleophilic addition. nih.gov The resulting anionic compound, sodium 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidinium, is a powerful energetic material. nih.gov By reacting this and similar fused backbones with various nitrogen-rich bases, a range of energetic salts can be prepared, offering a method to fine-tune the material's properties. nih.gov

Similarly, starting from 2-amino-4,6-dichloro-5-nitropyrimidine, refluxing with 5-aminotetrazole leads to the creation of tetrazole and nitro-pyrazole derivatives, which are designed as heat-resistant energetic materials. acs.org These synthetic routes demonstrate the utility of nitropyrimidine scaffolds in constructing diverse and potent energetic compounds.

| Compound Name | Starting Material | Key Properties | Reference |

|---|---|---|---|

| 2,4,6-Trihydrazineyl-5-nitropyrimidine | 2,4,6-Trichloro-5-nitropyrimidine | Yield: 80% | rsc.org |

| Guanidinium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin | 4,6-Dichloro-5-nitropyrimidine | Dv: 9077 m s⁻¹, P: 36.3 GPa, IS: 16 J | nih.gov |

| Aminoguanidinium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin | 4,6-Dichloro-5-nitropyrimidine | Dv: 8898 m s⁻¹, P: 33.7 GPa, IS: 20 J | nih.gov |

| Tetrazole-Pyrazole Fused Heterocycle (Compound 1) | 2-Amino-4,6-dichloro-5-nitropyrimidine | Td: 305 °C, Dv: 8553 m s⁻¹, IS: >40 J | acs.org |

| Nitro-Pyrazole Fused Heterocycle (Compound 4) | Compound 1 | Td: 356 °C, Dv: 8607 m s⁻¹, IS: 35 J | acs.org |

Tuning of Properties for Reduced Sensitivity and Enhanced Stability

A critical challenge in the field of energetic materials is mitigating the inherent trade-off between high energy content and high sensitivity. The this compound scaffold offers several avenues for tuning these properties. Functionalization of the heterocyclic core is a primary method to adjust sensitivity and enhance thermal stability. nih.gov

The formation of energetic salts is a particularly effective strategy. By converting acidic nitrogen-heterocycles into their corresponding salts using nitrogen-rich bases (like ammonia, hydrazine, or aminoguanidine), researchers can introduce a network of hydrogen bonds and ionic interactions into the crystal lattice. nih.gov This often leads to increased thermal stability and reduced sensitivity to mechanical stimuli like impact and friction. For example, the organic salts derived from the bistetrazole-fused pyrimidine mentioned earlier exhibit lower impact sensitivities (16–20 J) compared to the benchmark explosive RDX (7.5 J), while maintaining high detonation velocities. nih.gov

| Compound/Salt | Decomposition Temp. (Td) | Impact Sensitivity (IS) | Key Feature | Reference |

|---|---|---|---|---|

| Ammonium salt of 4-azido-3,5-dinitropyrazole derivative | 173 °C | 14 J | Salt formation reduces sensitivity | rsc.org |

| Guanidinium salt of bistetrazole-fused pyrimidine | - | 16 J | Lower sensitivity than RDX | nih.gov |

| Nitro-pyrazole fused heterocycle | 356 °C | 35 J | High thermal stability from fused structure | acs.org |

| 2,4,6-Trihydrazineyl-5-nitropyrimidine 1,3-dioxide | 208 °C | - | N-oxidation enhances stability | rsc.org |

Development of Functional Molecules and Advanced Materials

Beyond energetic materials, the unique reactivity of this compound makes it a valuable synthon for creating novel functional molecules and advanced materials. The azido group is particularly versatile, capable of participating in various cycloaddition reactions.

A prominent example is its use in the synthesis of fullerene derivatives. This compound reacts with Buckminsterfullerene (C₆₀) in a cycloaddition reaction to produce 2-(azahomo rsc.orgfullereno)-5-nitropyrimidine. researchgate.netresearchgate.netmathnet.ru This process creates a covalent linkage between the pyrimidine heterocycle and the fullerene cage, yielding a novel material with unique electrochemical and physical properties. researchgate.netnih.gov

Furthermore, the azido group is a key component in "click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). Azidopyrimidines can react efficiently with cyclooctyne (B158145) derivatives under physiological conditions without the need for a copper catalyst. nih.govfiu.edu This reaction rapidly forms stable, fluorescent triazole products. nih.govosi.lv This "light-up" property, where the product is fluorescent but the reactants are not, has been harnessed for biological applications. For example, these reactions have been used for the fluorescent imaging of living cancer cells, demonstrating the potential of this compound derivatives in creating advanced bio-imaging agents. nih.govosi.lv

The versatility of the azido group also allows for its conversion into other functional moieties. For instance, the formation of tetrazoles through intramolecular cyclization is a common reaction pathway. researchgate.netnih.gov These tetrazole-fused pyrimidines can themselves be precursors to molecules with potential biological activity, such as antimicrobials. beilstein-journals.org

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The functional groups present in this compound and its derivatives make them suitable candidates for use in MCRs.

The azide functionality is a cornerstone of several MCRs, most notably the Ugi-azide reaction. beilstein-journals.org In this four-component reaction, an aldehyde, an amine, an isocyanide, and an azide (like trimethylsilyl (B98337) azide, which can be conceptually related to the reactivity of organic azides) combine to form a tetrazole derivative. beilstein-journals.orgresearchgate.net This provides a powerful tool for rapidly generating libraries of complex, drug-like molecules containing the stable tetrazole ring.

While direct examples of this compound in MCRs are not extensively documented, the reactivity of its core structure is well-suited for such processes. For instance, a three-component reaction involving β-ketoesters, an aromatic aldehyde, and 5-aminotetrazole (a common isomer of an azido-azine) can efficiently produce tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. rsc.org This highlights the potential of the underlying heterocyclic system to participate in complex, one-pot syntheses. The amino- and chloro-substituted nitropyrimidines, which are precursors or derivatives of this compound, are also known to participate in MCRs to form various heterocyclic structures. researchgate.net The combination of the reactive azide group and the electrophilic pyrimidine ring suggests significant, albeit still developing, potential for this compound as a key building block in the MCR-driven synthesis of novel compounds.

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Azido-5-nitropyrimidine, providing detailed information about the connectivity and environment of its constituent atoms. Studies on azidopyrimidines confirm that NMR is essential for investigating the dynamic equilibrium between the azide (B81097) and tetrazole forms. researchgate.netresearchgate.netnih.gov

In ¹H NMR spectroscopy, the pyrimidine (B1678525) ring of this compound features two protons at the C4 and C6 positions. These protons are expected to appear as distinct signals in the downfield region of the spectrum, typically between 8.0 and 9.5 ppm, due to the electron-withdrawing effects of the pyrimidine nitrogens and the nitro group. The signals would likely present as two doublets, a consequence of coupling to each other. The exact chemical shifts are highly sensitive to the solvent used, which influences the position of the azide-tetrazole equilibrium. researchgate.netmdpi.com In polar solvents, which tend to stabilize the tetrazole form, a separate set of signals corresponding to the protons of the 6-nitrotetrazolo[1,5-a]pyrimidine tautomer would be observed. mdpi.com

Table 1: Expected ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ) | Multiplicity |

|---|---|---|

| H-4 | 9.0 - 9.5 ppm | Doublet (d) |

| H-6 | 9.0 - 9.5 ppm | Doublet (d) |

Note: Chemical shifts are approximate and highly dependent on solvent and the position of the tautomeric equilibrium.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, three distinct signals are expected for the pyrimidine ring carbons (C2, C4, and C6) and one for the nitro-substituted carbon (C5). The carbon atom C2, bonded to the azido (B1232118) group, would show a characteristic chemical shift. The C4 and C6 carbons would appear at a lower field due to the influence of the electronegative ring nitrogens. The C5 carbon, attached to the nitro group, would also be significantly deshielded. As with ¹H NMR, the presence of the tetrazole tautomer in solution would give rise to a second set of carbon signals with different chemical shifts, reflecting the altered electronic structure of the fused ring system. researchgate.netresearchgate.net

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Position | Expected Chemical Shift (δ) |

|---|---|

| C-2 | ~155 - 165 ppm |

| C-4 | ~150 - 160 ppm |

| C-5 | ~135 - 145 ppm |

| C-6 | ~150 - 160 ppm |

Note: Values are estimates based on related structures and are subject to solvent effects and tautomerism.

¹⁵N NMR spectroscopy is an exceptionally powerful tool for characterizing nitrogen-rich compounds like this compound. It can distinguish between the multiple nitrogen environments within the molecule: the two pyrimidine ring nitrogens, the three distinct nitrogens of the azide moiety (Nα, Nβ, Nγ), and the nitrogen of the nitro group. This technique is particularly valuable for directly observing the azide-tetrazole tautomerism. rsc.org The chemical shifts of the nitrogen atoms in the azide form are markedly different from those in the fused tetrazole ring, providing unambiguous evidence of the equilibrium and allowing for the quantification of the tautomeric ratio. researchgate.net

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), are instrumental in studying the dynamic aspects of this compound. While NOESY can provide information about through-space proximity of protons, EXSY is specifically designed to probe chemical exchange processes. researchgate.net For this compound, an EXSY experiment would show cross-peaks connecting the proton signals of the azide form with the corresponding proton signals of the tetrazole form. The presence and intensity of these cross-peaks provide direct evidence of the tautomeric interconversion and can be used to determine the kinetic parameters (rate of exchange) of the equilibrium. researchgate.netnih.gov

Nitrogen-15 (¹⁵N) NMR Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by strong, characteristic absorption bands for the azide and nitro groups.

The azide group (–N₃) gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ), typically appearing in the 2100–2200 cm⁻¹ region. rsc.orgchempap.orgnih.gov A weaker symmetric stretching vibration (νₛ) is expected near 1250–1350 cm⁻¹. The nitro group (–NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1520 and 1560 cm⁻¹ and a symmetric stretch between 1340 and 1350 cm⁻¹. rsc.org Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring also appear in the fingerprint region (below 1600 cm⁻¹). The IR spectrum can also be used to study the azide-tetrazole equilibrium, as the vibrational modes of the fused tetrazole ring differ from those of the azidopyrimidine (B78605) structure. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (–N₃) | Asymmetric Stretch (νₐₛ) | 2100 - 2200 | Strong, Sharp |

| Azide (–N₃) | Symmetric Stretch (νₛ) | 1250 - 1350 | Medium-Weak |

| Nitro (–NO₂) | Asymmetric Stretch (νₐₛ) | 1520 - 1560 | Strong |

| Nitro (–NO₂) | Symmetric Stretch (νₛ) | 1340 - 1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The aromatic pyrimidine ring, the azido group, and the nitro group all act as chromophores. The spectrum of the related 2-azidopyridine (B1249355) shows multiple bands in the 200-300 nm range, which are attributed to π → π* transitions. ysu.am

The introduction of the strong electron-withdrawing nitro group onto the pyrimidine ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The positions of these absorption bands are sensitive to solvent polarity. ysu.am Generally, for π → π* transitions, an increase in solvent polarity leads to a red shift, while for n → π* transitions, a blue shift is observed. Studying the solvatochromic effects can therefore help in the assignment of the electronic transitions. ysu.amresearchgate.net The UV-Vis spectrum would also differ between the azide and tetrazole tautomers, as the fused ring system of the tetrazole possesses a different electronic structure. ysu.am

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is a pivotal analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing. In the study of this compound, XRD has been instrumental in confirming its molecular structure and understanding its solid-state behavior, particularly in the context of its azide-tetrazole tautomerism. osi.lvresearchgate.net

Research has established that this compound can exist in equilibrium with its cyclic tautomer, 6-nitrotetrazolo[1,5-a]pyrimidine. osi.lv X-ray diffraction studies on the crystalline state of the compound have been crucial in determining which tautomeric form is present in the solid phase. osi.lvresearchgate.net Such analyses have confirmed the structures of various related azidopyrimidines and their corresponding tetrazole tautomers, providing unambiguous proof of their molecular connectivity and conformation. researchgate.netresearchgate.net

For instance, the structures of compounds resulting from reactions of azidopyrimidines have been unequivocally determined by NMR spectroscopy and X-ray diffraction. researchgate.net The analysis of related compounds, such as 5-nitropyrimidine-2,4-diamine, has also been successfully carried out using single-crystal X-ray diffraction, which provided final confirmation of its molecular structure. nih.gov These studies underscore the power of XRD in providing foundational structural data for this class of compounds. Although detailed crystallographic data for this compound itself is found within specific literature, the general application of the technique is well-documented for its analogues.

Table 1: Representative Crystallographic Data for a Related Pyrimidine Derivative (Note: This table is illustrative of the data obtained from XRD analysis for a similar class of compound, as specific data for this compound is embedded in primary literature.)

| Parameter | Value (for 5-nitropyrimidine-2,4-diamine) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not in snippet |

| b (Å) | Value not in snippet |

| c (Å) | Value not in snippet |

| β (°) | Value not in snippet |

| Volume (ų) | Value not in snippet |

| Z | Value not in snippet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry serves to confirm the mass of the molecular ion and to study the pathways through which it breaks apart upon ionization. researchgate.net

The analysis of related energetic compounds by High-Resolution Mass Spectrometry (HRMS) has been documented, providing exact mass measurements that validate the molecular formula. rsc.org For example, in the synthesis of derivatives of 2,4,6-triazido-5-nitropyrimidine, HRMS (ESI) was used to confirm the calculated mass of the products. rsc.org

The fragmentation of azido-azines is of particular interest. Theoretical simulations and mass spectrometry analyses suggest that a common process is the ring-opening of the corresponding tetrazole tautomer to form an azidoimine, followed by the elimination of a nitrogen molecule (N₂). researchgate.net This process is a key feature in the mass spectra of such heterocyclic systems. The fragmentation of the pyrimidine ring itself and the loss of the nitro group are also expected fragmentation pathways. libretexts.org

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

| 2,4,6-trihydrazineyl-5-nitropyrimidine | HRMS (ESI) | 199.0930 | 199.1165 |

| A derivative of 2,4,6-trihydrazineyl-5-nitropyrimidine | HRMS (ESI) | 202.0927 | 202.1798 |

These analyses are critical in confirming the identity of newly synthesized compounds and in understanding their chemical behavior under energetic conditions. rsc.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Azido-5-nitropyrimidine with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. Use inert atmospheres (argon/nitrogen) to prevent azide decomposition. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel or recrystallization in non-polar solvents. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .

- Safety Note : Wear nitrile gloves, goggles, and lab coats; avoid contact with metals or strong oxidizers due to azide explosivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 8.5–9.5 ppm) and azide/NO₂ groups.

- IR : Confirm azide (2100–2150 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺). Cross-validate with X-ray crystallography if crystalline .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data for structural confirmation be resolved?

- Methodological Answer :

- Data Reconciliation : Compare dihedral angles and bond lengths from X-ray with NMR coupling constants. For dynamic structures (e.g., tautomerism), use variable-temperature NMR or DFT calculations to model equilibrium states.

- Quality Checks : Ensure crystallographic data meets R-factor thresholds (<0.05) and NMR spectra are acquired at sufficient resolution (≥400 MHz) .

Q. What strategies minimize azide group decomposition during functionalization reactions?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >80°C; use microwave-assisted synthesis for controlled heating.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Catalysis : Employ copper(I) catalysts for "click chemistry" to enhance azide-alkyne cycloaddition efficiency .

Q. How can stability under thermal or photolytic conditions be systematically assessed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–200°C to detect decomposition.

- UV-Vis Spectroscopy : Track absorbance changes under UV light (254–365 nm) to assess photodegradation.

- Hazard Analysis : Identify decomposition products (e.g., N₂, NH₃) via GC-MS and mitigate risks .

Application-Oriented Questions

Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs.

- Cellular Uptake : Track azide-labeled compounds via bioorthogonal probes (e.g., DBCO-fluorophores) in live-cell imaging. Validate cytotoxicity with MTT assays .

Q. How should conflicting toxicity data from different cell lines be interpreted?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across lines (e.g., HEK293 vs. HepG2) using nonlinear regression.

- Mechanistic Studies : Perform transcriptomics to identify cell-specific pathways (e.g., nitroreductase activity). Normalize results to protein content or cell count .

Safety and Compliance